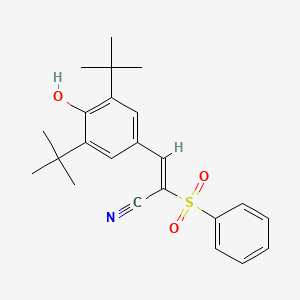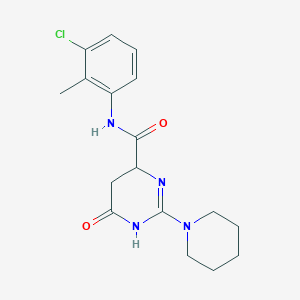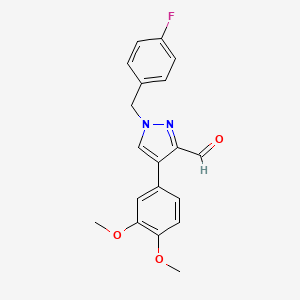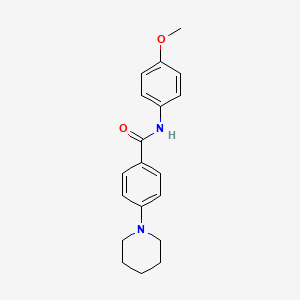
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DBPASA is a synthetic compound that belongs to the family of phenolic antioxidants. It is widely used in the field of polymer chemistry as a stabilizer to prevent the degradation of plastic materials caused by exposure to UV light, heat, and oxygen. DBPASA has also gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile exerts its neuroprotective effects through several mechanisms. It has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile also inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to modulate the activity of certain signaling pathways involved in neuronal survival and growth.
Biochemical and Physiological Effects:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a number of biochemical and physiological effects in various cell and animal models. These include:
- Protection against oxidative stress-induced cell damage
- Inhibition of neuroinflammation
- Promotion of neuronal survival and growth
- Improvement of cognitive function
- Reduction of amyloid beta accumulation in the brain
Advantages and Limitations for Lab Experiments
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is stable, soluble in organic solvents, and has low toxicity. However, it also has some limitations, such as poor water solubility and limited bioavailability. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in vivo.
Future Directions
There are several potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile. These include:
- Investigation of the potential therapeutic applications of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease
- Development of more efficient synthesis methods for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
- Exploration of the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in vivo
- Evaluation of the safety and toxicity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in animal models
- Investigation of the potential synergistic effects of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile with other neuroprotective compounds.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its antioxidant and neuroprotective properties. In vitro studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile can scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms involved in oxidative stress-induced cell damage. Furthermore, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to protect neuronal cells from apoptosis and reduce inflammation in the brain.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-22(2,3)19-13-16(14-20(21(19)25)23(4,5)6)12-18(15-24)28(26,27)17-10-8-7-9-11-17/h7-14,25H,1-6H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQJGQOUWKUOW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide](/img/structure/B4693129.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4693151.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4,5-dimethyl-3-isoxazolecarboxamide](/img/structure/B4693163.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)


![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693191.png)
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)